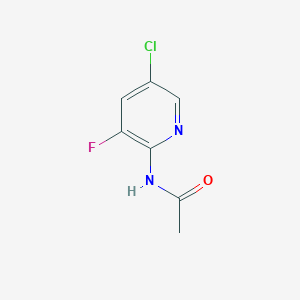

2-Acetylamino-5-chloro-3-fluoropyridine

Description

Properties

Molecular Formula |

C7H6ClFN2O |

|---|---|

Molecular Weight |

188.59 g/mol |

IUPAC Name |

N-(5-chloro-3-fluoropyridin-2-yl)acetamide |

InChI |

InChI=1S/C7H6ClFN2O/c1-4(12)11-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,11,12) |

InChI Key |

ZYLHAMDIDPTGQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=N1)Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Acetylamino-5-chloro-3-fluoropyridine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can significantly enhance the metabolic stability, binding affinity, and bioavailability of pharmacologically active molecules.[1][2] Among these scaffolds, fluorinated pyridines are of particular interest due to their prevalence in a wide range of bioactive compounds. This guide provides a detailed technical overview of 2-Acetylamino-5-chloro-3-fluoropyridine, a halogenated pyridine derivative with potential applications in the synthesis of novel chemical entities for drug development and other industrial uses. While direct applications of this specific molecule are not extensively documented in public literature, its structure suggests its utility as a versatile building block. This guide will focus on its synthesis from a readily available precursor, its chemical and physical properties, and a detailed experimental protocol for its preparation.

Chemical Structure and Identifiers

2-Acetylamino-5-chloro-3-fluoropyridine, systematically named N-(5-chloro-3-fluoropyridin-2-yl)acetamide, is a derivative of pyridine carrying three different substituents on the pyridine ring. The presence of chloro, fluoro, and acetylamino groups offers multiple sites for further chemical modification, making it a valuable intermediate in synthetic chemistry.

| Identifier | Value | Source |

| Chemical Name | N-(5-chloro-3-fluoropyridin-2-yl)acetamide | Appretech Scientific Limited[3] |

| CAS Number | 1314514-81-2 | Appretech Scientific Limited[3] |

| Molecular Formula | C₇H₆ClFN₂O | Appretech Scientific Limited[3] |

| Molecular Weight | 188.59 g/mol | Appretech Scientific Limited[3] |

| Canonical SMILES | CC(=O)NC1=NC=C(C(C1)=C)F | Inferred from structure |

| InChI | InChI=1S/C7H6ClFN2O/c1-4(12)11-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,11,12) | Inferred from structure |

Physicochemical Properties

Detailed experimental data for 2-Acetylamino-5-chloro-3-fluoropyridine is not widely available. However, its properties can be inferred from its structure and comparison to its precursor, 2-Amino-5-chloro-3-fluoropyridine.

Precursor: 2-Amino-5-chloro-3-fluoropyridine

| Property | Value | Source |

| CAS Number | 246847-98-3 | Amerigo Scientific[4] |

| Molecular Formula | C₅H₄ClFN₂ | Amerigo Scientific[4] |

| Molecular Weight | 146.55 g/mol | Amerigo Scientific[4] |

| Appearance | Likely a solid at room temperature | General chemical knowledge |

| Purity | >97% (commercially available) | Amerigo Scientific[4] |

The acetylation of the amino group to an acetylamino group is expected to increase the molecular weight and likely alter the melting point and solubility profile. The acetyl group will increase the steric bulk and may decrease the basicity of the pyridine nitrogen due to electronic effects.

Synthesis and Experimental Protocols

The most direct and logical synthetic route to 2-Acetylamino-5-chloro-3-fluoropyridine is the N-acetylation of its corresponding amine precursor, 2-Amino-5-chloro-3-fluoropyridine. This transformation is a common and generally high-yielding reaction in organic synthesis.

Synthesis of the Precursor: 2-Amino-5-chloro-3-fluoropyridine

A common method for the synthesis of 2-Amino-5-chloro-3-fluoropyridine involves the amination of a di-halogenated pyridine precursor. For instance, 5-chloro-2,3-difluoropyridine can be reacted with ammonia in an autoclave at elevated temperatures.[5]

Reaction Scheme for Precursor Synthesis:

Caption: Synthesis of 2-Amino-5-chloro-3-fluoropyridine.

Acetylation of 2-Amino-5-chloro-3-fluoropyridine

The N-acetylation of aminopyridines is efficiently achieved using acetic anhydride.[3][6] The reaction proceeds via a nucleophilic acyl substitution where the amino group attacks one of the carbonyl carbons of acetic anhydride.

Detailed Experimental Protocol:

This protocol is adapted from established procedures for the acetylation of aminopyridines.[3][7]

Materials:

-

2-Amino-5-chloro-3-fluoropyridine

-

Acetic Anhydride

-

Pyridine (as a catalyst and solvent, optional) or another suitable solvent like acetic acid.

-

Ethyl Acetate

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Amino-5-chloro-3-fluoropyridine (1 equivalent) in a suitable solvent such as pyridine or glacial acetic acid.

-

Addition of Acetylating Agent: While stirring the solution, slowly add acetic anhydride (1.1 to 1.5 equivalents) dropwise. The reaction may be exothermic, so cooling in an ice bath during the addition is recommended.

-

Reaction: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 45-60°C) and stir for 1-3 hours.[6] Monitor the progress of the reaction by TLC until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing crushed ice and water to quench the excess acetic anhydride.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation and Purification:

-

Filter off the drying agent.

-

Remove the solvent from the filtrate using a rotary evaporator to obtain the crude 2-Acetylamino-5-chloro-3-fluoropyridine.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Reaction Workflow Diagram:

Caption: Experimental workflow for the synthesis of 2-Acetylamino-5-chloro-3-fluoropyridine.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show a singlet for the acetyl methyl group (around 2.0-2.3 ppm), a broad singlet for the amide N-H proton, and two doublets or doublet of doublets in the aromatic region corresponding to the two protons on the pyridine ring. The coupling patterns would be influenced by both H-H and H-F coupling.

-

¹³C NMR: The spectrum would show signals for the acetyl methyl carbon, the carbonyl carbon of the amide, and the five carbons of the pyridine ring. The carbons attached to fluorine and chlorine would show characteristic shifts and C-F coupling.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the amide (around 1670-1700 cm⁻¹), an N-H stretch (around 3200-3400 cm⁻¹), and C-F and C-Cl stretches in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 188.59, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the molecular ion peak).

Applications and Future Outlook

As a functionalized heterocyclic compound, 2-Acetylamino-5-chloro-3-fluoropyridine holds potential as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The acetylamino group can serve as a directing group in further electrophilic aromatic substitution reactions or can be hydrolyzed back to the amine for subsequent modifications. The presence of both fluorine and chlorine atoms provides opportunities for selective cross-coupling reactions to introduce further diversity into the molecular structure.

The broader class of fluorinated pyridines has been investigated for a range of biological activities, including as kinase inhibitors for cancer therapy and as agents for treating type II diabetes.[8] Given the increasing number of FDA-approved drugs containing fluorinated heterocyclic moieties, compounds like 2-Acetylamino-5-chloro-3-fluoropyridine are valuable additions to the synthetic chemist's toolbox for the development of next-generation therapeutics.[2]

Safety Information

The precursor, 2-Amino-5-chloro-3-fluoropyridine, is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[4] It is essential to handle this compound and its derivatives, including 2-Acetylamino-5-chloro-3-fluoropyridine, in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Acetic anhydride is corrosive and a lachrymator and should also be handled with care.

Conclusion

2-Acetylamino-5-chloro-3-fluoropyridine is a valuable, synthetically accessible building block. This guide has provided a comprehensive overview of its chemical structure, a detailed protocol for its synthesis from 2-Amino-5-chloro-3-fluoropyridine, and an outline of its potential applications in the broader context of medicinal chemistry. The straightforward acetylation of the readily available amino precursor makes this compound an attractive intermediate for researchers and scientists engaged in the design and synthesis of novel fluorinated heterocyclic compounds.

References

-

Appretech Scientific Limited. N-(5-chloro-3-fluoropyridin-2-yl)acetamide. [Link]

- Chai, M. (2010). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Nanjing University of Technology and Engineering.

-

PubChem. 2-Chloro-5-fluoropyridin-3-amine. [Link]

-

Amerigo Scientific. 2-Amino-5-chloro-3-fluoropyridine (97%). [Link]

- Google Patents. Method for preparing 2-acetamido-5-aminopyridine.

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

- Google Patents. Synthesis method of 1- (5-chloro-3-fluoropyridin-2-yl) ethylamine.

- Google Patents. Preparation method of 2-amino-3-fluoropyridine.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.

-

PMC. Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

MDPI. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

Bentham Science. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. appretech.com [appretech.com]

- 3. Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.neliti.com [media.neliti.com]

- 5. 2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide | C10H10Cl2F3N3O | CID 2773479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (5-CHloro-3-fluoropyridin-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-CHLORO-N-(5-CHLOROPYRIDIN-2-YL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

Strategic Fluorinated Scaffolds: Technical Guide to 2-Acetamido-5-chloro-3-fluoropyridine

Topic: Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the high-stakes landscape of modern drug discovery, 2-Acetamido-5-chloro-3-fluoropyridine (CAS: 1314514-81-2) represents more than a mere intermediate; it is a "privileged scaffold" designed for late-stage diversification. This halogenated pyridine derivative integrates three critical functionalities: a metabolic blocking fluorine atom, a reactive chlorine handle for cross-coupling, and an acetamido group serving as both a protecting group and a precursor for fused heterocycles.

This technical guide moves beyond basic molecular weight calculations to provide a comprehensive analysis of the compound's physicochemical architecture, synthetic routes, and analytical validation protocols. It is designed to serve as a self-validating resource for researchers integrating this moiety into kinase inhibitors and next-generation pharmaceuticals.

Part 1: Physicochemical Architecture

The fundamental utility of 2-Acetamido-5-chloro-3-fluoropyridine lies in its precise molecular weight and electronic distribution. For small molecule drug discovery, maintaining a low molecular weight (MW < 200) in early intermediates allows for the addition of complex pharmacophores without violating Lipinski’s Rule of 5.

Core Molecular Data[1]

| Parameter | Value | Technical Context |

| Molecular Weight (Average) | 188.59 g/mol | Ideal fragment size for Fragment-Based Drug Discovery (FBDD). |

| Exact Mass | 188.013 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |

| Molecular Formula | C₇H₆ClFN₂O | Contains distinct heteroatoms (Cl, F, N, O) for multi-modal interactions. |

| CAS Number | 1314514-81-2 | Specific identifier for the acetamido derivative.[1] |

| Precursor CAS | 246847-98-3 | 2-Amino-5-chloro-3-fluoropyridine (Free amine).[2] |

| LogP (Estimated) | ~1.6 | Indicates moderate lipophilicity, suitable for membrane permeability. |

| Heavy Atom Count | 11 | Low complexity allows for significant downstream elaboration. |

The "Fluorine Effect"

The C3-position fluorine is not merely a substituent; it is a strategic electronic modulator.

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks metabolic oxidation at the C3 position, a common soft spot in pyridine drugs.

-

Basicity Modulation: The electronegative fluorine ortho to the pyridine nitrogen reduces the pKa of the ring nitrogen, potentially reducing non-specific binding and improving oral bioavailability.

Part 2: Synthetic Utility & Protocols

The synthesis of 2-Acetamido-5-chloro-3-fluoropyridine relies on the regioselective functionalization of the pyridine ring. The presence of the fluorine atom at C3 directs nucleophilic attack during the precursor synthesis, ensuring high purity.

Synthesis Workflow

The most robust route involves the nucleophilic aromatic substitution (

Step 1: Regioselective Amination (

)

-

Reagents: 5-Chloro-2,3-difluoropyridine, Aqueous Ammonia (28%).

-

Conditions: Sealed tube/Autoclave, 100–120°C, 12–24 h.

-

Mechanism: The C2 position is highly electrophilic due to the inductive effect of the adjacent nitrogen and fluorine. Ammonia selectively displaces the C2-fluorine, leaving the C3-fluorine and C5-chlorine intact.

-

Yield: Typically >85%.[3]

Step 2: N-Acetylation

-

Reagents: 2-Amino-5-chloro-3-fluoropyridine, Acetic Anhydride (

), Pyridine (catalytic) or -

Conditions: DCM or Toluene, 0°C to RT, 2–4 h.

-

Protocol:

-

Dissolve the amine intermediate in dry DCM.

-

Add 1.2 equivalents of acetic anhydride dropwise at 0°C to prevent di-acetylation.

-

Stir at room temperature until TLC indicates consumption of the amine.

-

Quench with saturated

to neutralize acetic acid byproduct. -

Extract with EtOAc, dry over

, and concentrate.

-

Figure 1: Synthetic pathway highlighting the regioselective transformation from the difluoro precursor to the target acetamide.

Part 3: Analytical Validation (QC)

Trust in chemical identity is paramount. For 2-Acetamido-5-chloro-3-fluoropyridine, the validation logic must account for the specific isotopic signature of chlorine.

Mass Spectrometry (MS) Logic

The molecular weight of 188.59 is an average. In Mass Spectrometry, you must look for the Isotopic Pattern :

-

M+H Peak (³⁵Cl): ~189.02 Da (Base peak).

-

M+H+2 Peak (³⁷Cl): ~191.02 Da.

-

Intensity Ratio: The M+2 peak should be approximately 33% (1/3) the height of the M peak, characteristic of a single chlorine atom.

-

Note: If the M+2 peak is absent, the chlorine has been lost (dehalogenation) or the starting material was incorrect.

NMR Characterization[5][6][7]

-

¹H NMR (DMSO-d₆):

-

Acetamide -CH₃: Singlet, ~2.1 ppm (3H).

-

Amide -NH: Broad singlet, ~10.5 ppm (1H, exchangeable with D₂O).

-

Aromatic C4-H: Doublet of doublets (due to F coupling), ~8.0–8.2 ppm.

-

Aromatic C6-H: Doublet, ~8.4–8.5 ppm (deshielded by ring nitrogen).

-

-

¹⁹F NMR:

-

Single peak around -130 to -140 ppm (depending on reference), confirming the retention of the fluorine atom.

-

Figure 2: Quality Control Decision Tree ensuring isotopic fidelity and structural integrity.

Part 4: Applications in Drug Discovery[8][9]

The true value of 2-Acetamido-5-chloro-3-fluoropyridine is its role as a divergent intermediate .

Palladium-Catalyzed Cross-Coupling

The chlorine atom at C5 is an excellent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

Reaction: Coupling with aryl boronic acids.

-

Outcome: Extension of the carbon skeleton at the 5-position, critical for accessing the ATP-binding pockets of kinase enzymes.

-

Why Acetamide? The free amine can poison Pd catalysts. The acetamido group mitigates this, improving catalyst turnover.

Synthesis of Fused Heterocycles

The acetamido group can participate in cyclization reactions to form Imidazo[4,5-b]pyridines .

-

Mechanism: Intramolecular cyclization involving the amide nitrogen and the C3-position (often requiring displacement of the fluorine or activation of the amide).

-

Target Class: This fused system is isosteric with purines, making it highly relevant for adenosine receptor antagonists and CDK inhibitors.

References

-

Appretech Scientific. (n.d.). N-(5-chloro-3-fluoropyridin-2-yl)acetamide Product Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Acetamido-5-fluoropyridine (Analog Reference). Retrieved from [Link]

- Zhou, H., et al. (2016). Discovery of potent, selective, and orally bioavailable small-molecule modulators of the mediator complex-associated kinases CDK8 and CDK19. Journal of Medicinal Chemistry.

Sources

Strategic Sourcing & Technical Profile: 2-Acetylamino-5-chloro-3-fluoropyridine

The following technical guide provides a strategic analysis of 2-Acetylamino-5-chloro-3-fluoropyridine , focusing on supply chain availability, synthesis verification, and quality assurance for pharmaceutical development.

Executive Summary: The "Buy vs. Make" Imperative

2-Acetylamino-5-chloro-3-fluoropyridine (CAS 1314514-81-2) is a critical pharmacophore intermediate, primarily utilized in the synthesis of selective HDAC6 inhibitors such as Citarinostat (ACY-241) and Ricolinostat (ACY-1215) .

While the parent amine (2-amino-5-chloro-3-fluoropyridine) is a commodity chemical, the acetylated derivative often suffers from intermittent stock availability and high markups from catalog vendors. This guide recommends a bifurcated sourcing strategy :

-

Direct Procurement: For gram-scale needs, utilize specialized vendors (e.g., Appretech).

-

In-House Derivatization: For kilogram-scale needs, procure the abundant amine precursor (CAS 246847-98-3) and perform a one-step acetylation. This yields a 40-60% cost reduction and ensures tighter purity control.

Technical Dossier & Chemical Identity

Before sourcing, verify the exact chemical identity to avoid regioisomer confusion (common in multi-substituted pyridines).

| Parameter | Specification |

| Chemical Name | N-(5-chloro-3-fluoropyridin-2-yl)acetamide |

| CAS Number | 1314514-81-2 |

| Molecular Formula | C₇H₆ClFN₂O |

| Molecular Weight | 188.59 g/mol |

| Key Precursor | 2-Amino-5-chloro-3-fluoropyridine (CAS 246847-98-3) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |

| Purity Standard | ≥98% (HPLC) |

Structural Alert: Ensure the fluorine is at the 3-position .[1] Isomers with fluorine at the 4 or 6 position are common impurities in low-grade batches.

Supply Chain Landscape

Availability is tiered based on the synthesis stage. The acetylated form is often "Make-to-Order," while the amine precursor is "In-Stock."

Tier 1: Direct Suppliers (Acetylated Form - CAS 1314514-81-2)

Use for rapid screening (1g - 100g).

-

Appretech Scientific: Lists specific catalog items (APT003109) with ≥98% purity.

-

Sreeni Labs: Specializes in scale-up synthesis for this specific scaffold, relevant for preclinical batches.[2]

-

Bifurcated Catalog Vendors: Many aggregators (e.g., MolPort, eMolecules) list this but fulfill via third-party synthesis labs, leading to lead times of 2-4 weeks.

Tier 2: Precursor Suppliers (Amine Form - CAS 246847-98-3)

Use for bulk scale-up (>100g). High availability.

-

Ossila: Stocks the amine as a building block for organic electronics and pharma.

-

Santa Cruz Biotechnology (SCBT): Provides the amine for proteomics research.[3][4]

-

BLD Pharm / ChemScene: Reliable stock of the amine in kg quantities.

Sourcing Decision Matrix (Workflow)

The following logic gate determines the optimal procurement path based on your project phase and timeline.

Figure 1: Decision logic for sourcing. For bulk needs (>50g), purchasing the amine precursor and acetylating in-house is the recommended route for cost and speed.

Technical Validation: In-House Synthesis & QC

If the direct supply is unavailable, the conversion of the amine to the acetylated form is a robust, self-validating protocol.

A. Synthesis Protocol (Acetylation)

Objective: Convert 2-amino-5-chloro-3-fluoropyridine to 2-acetylamino-5-chloro-3-fluoropyridine.

-

Dissolution: Dissolve 1.0 eq of 2-amino-5-chloro-3-fluoropyridine in DCM (Dichloromethane) or dry THF.

-

Base Addition: Add 1.2 eq of Pyridine or Triethylamine (TEA) .

-

Acetylation: Add 1.1 eq of Acetic Anhydride (Ac₂O) dropwise at 0°C.

-

Reaction: Stir at Room Temperature (RT) for 2-4 hours. Monitor via TLC (EtOAc/Hexane) or LCMS.

-

Workup: Wash with dilute HCl (to remove pyridine), then NaHCO₃. Dry organic layer over Na₂SO₄.[5]

-

Purification: Recrystallize from Ethanol/Heptane if necessary.

-

Expected Yield: 85-95%.

-

B. Quality Assurance (Self-Validating System)

You must verify the product using ¹H-NMR to ensure the acetylation occurred on the exocyclic nitrogen and not the ring nitrogen (though rare due to sterics).

QC Checklist:

-

¹H NMR (DMSO-d₆):

-

Look for a sharp singlet (3H) around δ 2.1-2.3 ppm (Acetyl -CH₃).

-

Verify the amide -NH proton: A broad singlet downfield (typically δ 10.0-10.5 ppm ).

-

Aromatic protons: Two distinct signals for the pyridine ring protons (H-4 and H-6).

-

-

¹⁹F NMR:

-

Crucial for confirming the 3-Fluoro position. Ensure the coupling constants (

) match the predicted values for 3-F substitution.

-

-

LCMS:

-

Target Mass: [M+H]⁺ = 189.0 (approx).

-

Check for absence of starting material (Mass 147).

-

Synthesis Pathway Visualization

Understanding the upstream synthesis helps in auditing suppliers. If a supplier claims to have the acetylated form but not the amine, proceed with caution, as the amine is the obligate precursor.

Figure 2: Industrial synthesis route. The SNAr reaction of 2,3-difluoro-5-chloropyridine is the primary industrial route to the amine precursor.

References

-

Appretech Scientific. Product Catalog: N-(5-chloro-3-fluoropyridin-2-yl)acetamide (APT003109).[6] Retrieved from

-

New Drug Approvals. Citarinostat (ACY-241) Synthesis and Intermediates. Retrieved from

-

Santa Cruz Biotechnology. 2-Amino-5-chloro-3-fluoropyridine (CAS 246847-98-3) Product Data.[4] Retrieved from

-

Ossila. 2-Amino-5-chloro-3-fluoropyridine: A Fluorinated Aminopyridine Building Block.[7] Retrieved from

-

PubChem. Compound Summary: 2-Amino-5-chloro-3-fluoropyridine.[1][8] National Library of Medicine. Retrieved from

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. phase 1 – All About Drugs [allfordrugs.com]

- 3. 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 2-Amino-5-chloro-3-fluoropyridine | CAS 246847-98-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 2-Amino-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. appretech.com [appretech.com]

- 7. ossila.com [ossila.com]

- 8. 2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide | C10H10Cl2F3N3O | CID 2773479 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Selective N-Acetylation of 2-Amino-5-chloro-3-fluoropyridine

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-tested protocol for the efficient N-acetylation of 2-Amino-5-chloro-3-fluoropyridine to yield N-(5-chloro-3-fluoropyridin-2-yl)acetamide. This transformation is a critical step in the synthesis of various pharmaceutical intermediates, where the modulation of the amine's reactivity and physicochemical properties is paramount. The protocol details a robust methodology using acetic anhydride as the acetylating agent, with pyridine serving as both a catalyst and solvent. We delve into the underlying reaction mechanism, provide a detailed step-by-step workflow, outline methods for product characterization and purification, and offer a troubleshooting guide to address potential experimental challenges.

Introduction and Scientific Context

2-Amino-5-chloro-3-fluoropyridine is a valuable halogenated heterocyclic building block in medicinal chemistry. The strategic modification of its amino group is often a prerequisite for subsequent cross-coupling reactions or to fine-tune the biological activity of a target molecule. N-acetylation serves as one of the most fundamental and reliable methods to achieve this, converting the primary amine into a secondary amide. This transformation effectively protects the amine, reduces its basicity and nucleophilicity, and can significantly alter properties like solubility and bioavailability.[1]

The protocol described herein employs a classic and highly effective method using acetic anhydride in pyridine.[2][3] This approach is favored for its straightforward execution, high yields, and relatively simple purification process. For researchers requiring enhanced reaction rates, particularly with sterically hindered or less reactive amines, the use of a super-nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) is a well-established alternative.[4]

Reaction Mechanism and Rationale

The N-acetylation of 2-Amino-5-chloro-3-fluoropyridine is a nucleophilic acyl substitution reaction. The reaction proceeds via the nucleophilic attack of the exocyclic amino group on a carbonyl carbon of acetic anhydride.[1] Pyridine plays a dual role in this process: it acts as a solvent and as a base catalyst that deprotonates the amine, increasing its nucleophilicity.[3] The resulting acetate ion then serves as a leaving group.

For more demanding substrates, a catalytic amount of DMAP can be added. The mechanism then proceeds through a more energetically favorable pathway involving the formation of a highly reactive N-acetyl-4-dimethylaminopyridinium intermediate.[5][6] This intermediate is significantly more electrophilic than acetic anhydride itself, leading to a dramatic acceleration of the acylation reaction.[7]

Caption: General mechanism for the acetylation of 2-aminopyridine.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier (Example) | Notes |

| 2-Amino-5-chloro-3-fluoropyridine | 246847-98-3 | 146.55 | Sigma-Aldrich | Purity ≥97%[8] |

| Pyridine, Anhydrous | 110-86-1 | 79.10 | Acros Organics | Purity ≥99.8%, Water ≤50 ppm |

| Acetic Anhydride | 108-24-7 | 102.09 | Fisher Scientific | Purity ≥99% |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | VWR Chemicals | ACS Grade |

| Toluene | 108-88-3 | 92.14 | Sigma-Aldrich | Anhydrous, 99.8% |

| Hydrochloric Acid (HCl), 1 M | 7647-01-0 | 36.46 | Fluka | Aqueous solution |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | EMD Millipore | Aqueous solution |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | Saturated aqueous solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Alfa Aesar | Granular |

| Silica Gel | 7631-86-9 | 60.08 | SiliCycle | 230-400 mesh, for column chromatography |

Equipment

-

Round-bottom flasks (50 mL, 100 mL) and magnetic stir bars

-

Magnetic stirrer hotplate

-

Condenser and argon/nitrogen inlet adapter

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and Erlenmeyer flasks

-

Silica gel column chromatography setup

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber

-

UV lamp (254 nm) for TLC visualization

Detailed Experimental Protocol

This protocol is based on a 5.0 g scale of the starting material. Adjust volumes accordingly for different scales.

Reaction Setup

-

To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-Amino-5-chloro-3-fluoropyridine (5.0 g, 34.1 mmol, 1.0 equiv.).

-

Place the flask under an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous pyridine (35 mL, ~10 mL/g) to dissolve the starting material. Stir the solution at room temperature until fully dissolved.

Acetylation Reaction

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add acetic anhydride (4.8 mL, 51.2 mmol, 1.5 equiv.) dropwise to the stirred solution over 10-15 minutes. An exotherm may be observed; maintain the internal temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

Work-up and Extraction

-

Once the reaction is complete, quench the excess acetic anhydride by carefully adding methanol (5 mL) and stirring for 15 minutes.

-

Remove the pyridine by co-evaporation with toluene (2 x 30 mL) using a rotary evaporator.[3] This step is crucial for simplifying the subsequent extraction.

-

Dissolve the resulting residue in ethyl acetate (100 mL).

-

Transfer the organic solution to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification

-

The crude product, typically a light-yellow or off-white solid, can be purified by silica gel column chromatography.

-

Prepare a slurry of silica gel in hexanes and pack the column.

-

Load the crude product onto the column (dry loading is recommended for solids).

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30%).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate using a rotary evaporator to afford N-(5-chloro-3-fluoropyridin-2-yl)acetamide as a white solid.

Caption: Experimental workflow for the synthesis of N-(5-chloro-3-fluoropyridin-2-yl)acetamide.

Product Characterization

Successful synthesis of N-(5-chloro-3-fluoropyridin-2-yl)acetamide can be confirmed using standard analytical techniques.[10] The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | (400 MHz, CDCl₃) δ: ~8.2-8.5 (br s, 1H, NH ), ~8.1 (d, 1H, Ar-H ), ~7.8 (d, 1H, Ar-H ), ~2.2 (s, 3H, CH ₃). The aromatic proton signals will show coupling to the fluorine atom. |

| ¹³C NMR | (100 MHz, CDCl₃) δ: ~169 (C=O), ~150-155 (Ar-C -F, d, ¹JCF), ~145-148 (Ar-C -NH), ~135-140 (Ar-C H, d), ~120-125 (Ar-C H, d), ~115-120 (Ar-C -Cl), ~25 (CH₃). Carbon signals in the pyridine ring will exhibit C-F coupling. |

| ¹⁹F NMR | (376 MHz, CDCl₃) A single resonance is expected in the typical range for an aryl fluoride, showing coupling to adjacent aromatic protons.[11] |

| IR Spectroscopy | (KBr, cm⁻¹) ν: ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~1690 (Amide I, C=O stretch), ~1580 (Amide II, N-H bend), ~1250 (C-F stretch), ~800 (C-Cl stretch).[12] |

| Mass Spectrometry | (EI-MS) m/z: Calculated for C₇H₆ClFN₂O: 188.01. Expected M⁺ peaks at 188 and 190 in an approximate 3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes. A prominent fragment at m/z 146/148 corresponding to the loss of the ketene molecule (H₂C=C=O).[12] |

Troubleshooting Guide

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient reaction time; low-quality or wet reagents; low temperature. | Allow the reaction to stir longer (up to 12h). Ensure anhydrous conditions are maintained. Use freshly opened or distilled reagents. Consider gentle heating (40-50 °C) or adding a catalytic amount of DMAP (0.05 equiv.). |

| Low Yield after Work-up | Incomplete extraction of the product; product loss during aqueous washes. | Perform additional extractions of the aqueous layers with ethyl acetate. To avoid emulsification, perform washes gently. Ensure the pH is correct during acid/base washes. |

| Difficult Purification | Streaking on TLC plate; product co-elutes with impurities. | Ensure all pyridine and acetic acid have been thoroughly removed during the work-up, as they can cause streaking. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol). Consider recrystallization as an alternative. |

| Product is an Oil/Gum | Presence of residual solvent (pyridine, toluene) or impurities. | Ensure the product is dried thoroughly under high vacuum. If purification was done correctly, triturate the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. |

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are suitable).

-

Chemical Hazards:

-

2-Amino-5-chloro-3-fluoropyridine: Potentially toxic. Avoid inhalation, ingestion, and skin contact.

-

Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle exclusively in a well-ventilated chemical fume hood.

-

Acetic Anhydride: Corrosive and a lachrymator. Causes severe burns upon contact. Handle with extreme care in a fume hood.

-

-

Waste Disposal: All organic and aqueous waste must be disposed of in appropriately labeled hazardous waste containers according to institutional guidelines.

References

-

Scriven, E. F. V., & Murugan, R. (2008). Pyridine and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley. [Link]

-

Serna, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751-7. [Link]

-

GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 9(12), 2353–2356. [Link]

-

Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. Ludwig-Maximilians-Universität München. [Link]

-

Li, W., et al. (2014). 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Letters, 16(1), 86-89. [Link]

-

ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. ResearchGate. [Link]

- Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine.

-

Lee, Y. C., & Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(2), 236-43. [Link]

-

CNKI. (2013). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]

-

CNKI. (2006). Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. [Link]

-

ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. ResearchGate. [Link]

-

ResearchGate. (2007). Synthesis of 2-amino-5-fluoropyridine. [Link]

-

ResearchGate. (2005). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. [Link]

-

Kadokawa, J. (2020). Efficient Chitin Derivatization Methods Using Ionic Liquids and Deep Eutectic Solvents. Polymers, 12(11), 2691. [Link]

-

U.S. National Library of Medicine. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

-

Semantic Scholar. (2001). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley. [Link]

- Google Patents. (2016). Preparation method of 2-amino-3-fluoropyridine.

-

ResearchGate. (2018). 2-Chloro-N-(4-fluorophenyl)acetamide. [Link]

-

Amerigo Scientific. (n.d.). 2-Amino-5-chloro-3-fluoropyridine (97%). [Link]

-

U.S. National Library of Medicine. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. [Link]

-

YouTube. (2024). Carbon 13 NMR Spectroscopy. [Link]

-

U.S. National Library of Medicine. (2016). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc-Containing Sugars: Modulation of the CH-π Stacking Interactions by Different Fluorination Patterns. [Link]

-

University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]

-

University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. 2-Amino-5-chloro-3-fluoropyridine (97%) - Amerigo Scientific [amerigoscientific.com]

- 9. researchgate.net [researchgate.net]

- 10. bionmr.unl.edu [bionmr.unl.edu]

- 11. Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars: Modulation of the CH–π Stacking Interactions by Different Fluorination Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Notes and Protocols: The Strategic Role of 2-Acetylamino-5-chloro-3-fluoropyridine in the Synthesis of Potent Cyclin-Dependent Kinase (CDK) Inhibitors

Introduction: The Imperative for Selective CDK Inhibitors and the Advantage of Fluorinated Pyridine Scaffolds

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that act as central regulators of the cell cycle and transcription.[1][2] Dysregulation of CDK activity is a hallmark of numerous cancers, making them critical targets for therapeutic intervention.[3] While first-generation CDK inhibitors showed promise, their lack of selectivity often led to off-target effects and dose-limiting toxicities. The current frontier in CDK inhibitor development lies in achieving high potency and selectivity for specific CDK isoforms, such as CDK8 and CDK19, which are implicated in transcriptional regulation and have emerged as key targets in oncology.[2]

The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[4] Halogenated pyridines, in particular, serve as versatile building blocks in medicinal chemistry. 2-Acetylamino-5-chloro-3-fluoropyridine, and its deacetylated form, 2-amino-5-chloro-3-fluoropyridine, are valuable precursors in the synthesis of next-generation CDK inhibitors. The specific substitution pattern of this reagent offers a handle for regioselective reactions and the fluorine and chlorine atoms can modulate the electronic properties and binding interactions of the final inhibitor molecule.

This guide provides a detailed protocol for the synthesis of a potent CDK8/CDK19 inhibitor based on the work of Mallinger et al. (2016), which utilizes a substituted 2-aminopyridine core.[1] We will detail the synthetic pathway, from the initial deacetylation of the starting material to the key Buchwald-Hartwig amination and subsequent Suzuki coupling to construct the final inhibitor.

Core Synthetic Strategy: A Multi-step Approach to a Potent CDK8/19 Inhibitor

The synthesis of the target CDK8/19 inhibitor from 2-acetylamino-5-chloro-3-fluoropyridine involves a three-step process. The initial step is the hydrolysis of the acetyl protecting group. This is followed by a crucial palladium-catalyzed Buchwald-Hartwig amination to couple the resulting 2-amino-5-chloro-3-fluoropyridine with a suitable heterocyclic partner. The final step involves a Suzuki coupling to introduce further structural diversity and enhance binding affinity to the target kinase.

Sources

- 1. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Inhibitors of CDK8 for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US20170247356A1 - Processes for the preparation of empagliflozin - Google Patents [patents.google.com]

Application Note: Strategic Synthesis of LBM415 (NVP-PDF713) Intermediates

Executive Summary

LBM415 (NVP-PDF713) represents a significant class of antibacterial agents known as Peptide Deformylase (PDF) Inhibitors .[1][2][3][4] Unlike traditional antibiotics targeting cell wall synthesis or ribosomal subunits, LBM415 targets the metalloproteinase PDF, which is essential for the maturation of nascent polypeptides in bacteria.[2]

This Application Note provides a detailed technical guide for the preparation of key succinyl-hydroxamate intermediates required for LBM415 synthesis. The protocol focuses on the construction of the chiral succinate backbone (the "Left-Hand Side" or LHS) and its convergent coupling with the functionalized amine pharmacophore (the "Right-Hand Side" or RHS), culminating in the critical hydroxamic acid generation.

Key Technical Challenges Addressed:

-

Stereocontrol: Establishing the

-methyl stereocenter crucial for the hydrophobic pocket fit. -

Chemoselectivity: Differentiating between the two carboxyl termini of the succinate scaffold.

-

Hydroxamate Stability: Avoiding Lossen rearrangement and minimizing metal-catalyzed decomposition during workup.

Retrosynthetic Logic & Pathway

The synthesis of LBM415 is best approached via a convergent strategy . The molecule is dissected into two primary modules: the Chiral Succinate Module (LHS) and the Amine Pharmacophore Module (RHS) .

Pathway Visualization

The following diagram illustrates the convergent workflow, highlighting the critical decision points in the synthetic route.

Caption: Convergent synthetic pathway for LBM415 class inhibitors, separating chiral backbone generation from pharmacophore assembly.

Detailed Experimental Protocols

Phase 1: Preparation of the Chiral Succinate Intermediate (LHS)

The biological activity of LBM415 is highly dependent on the

Target Intermediate:

Reagents & Equipment[5][6][7][8]

-

Substrate: 4-tert-butyl hydrogen succinate.

-

Auxiliary:

-(-)-4-Benzyl-2-oxazolidinone. -

Base:

-Butyllithium ( -

Alkylating Agent: Methyl Iodide (MeI).

-

Solvent: Tetrahydrofuran (THF), anhydrous.

Step-by-Step Protocol

-

Acylation of Auxiliary:

-

Dissolve

-(-)-4-Benzyl-2-oxazolidinone (1.0 equiv) in THF at -

Add

-BuLi (1.1 equiv) dropwise over 20 min. Stir for 30 min. -

Add 4-tert-butyl hydrogen succinate mixed anhydride (pre-formed with pivaloyl chloride/Et

N) slowly. -

Warm to

and stir for 2 hours. Quench with sat. NH -

Checkpoint: Verify formation of the imide via TLC (EtOAc/Hex 1:3).

-

-

Asymmetric Alkylation (The Critical Step):

-

Cool the acylated imide (1.0 equiv) in THF to

. -

Add NaHMDS (1.1 equiv) dropwise to form the enolate (bright yellow color). Stir for 45 min.

-

Add MeI (5.0 equiv) rapidly.

-

Stir at

for 4 hours, then allow to warm to -

Mechanism Note: The bulky benzyl group on the oxazolidinone blocks one face of the enolate, forcing the methyl group to attack from the opposite side, establishing the

-stereocenter.

-

-

Auxiliary Cleavage:

-

Treat the methylated intermediate with LiOH/H

O -

Why H

O -

Acidify aqueous layer to pH 3 and extract with EtOAc.

-

Yield: Expect 85-90% yield of the chiral succinate mono-ester.

-

Phase 2: Convergent Coupling & Hydroxaminolysis

This phase couples the chiral acid (LHS) with the amine (RHS) and installs the zinc-binding hydroxamate group.

Target Molecule: LBM415 Precursor (Protected).

Reagents

-

Coupling Agents: EDC

HCl / HOBt (Standard) or HATU (for sterically hindered amines). -

Hydroxylamine Source: 50% Aqueous NH

OH or NH -

Solvent: DMF or DCM.

Protocol A: Peptide Coupling

-

Dissolve the Chiral Succinate Intermediate (1.0 equiv) in dry DMF.

-

Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir for 10 min to activate the acid.

-

Add the Amine Pharmacophore (e.g., 4-(4-fluorobenzyloxy)piperidine) (1.0 equiv).

-

Stir at Room Temperature (RT) for 12 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO

, and brine. Dry over Na -

Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Hydroxamate Generation (The "LBM415" Step)

The final step converts the tert-butyl ester into the hydroxamic acid. Direct aminolysis is preferred over acid hydrolysis to avoid side reactions.

-

Deprotection: Treat the coupled product with TFA/DCM (1:1) for 1 hour to remove the tert-butyl group, yielding the free carboxylic acid. Remove volatiles in vacuo.

-

Activation: Dissolve the free acid in DCM/DMF (4:1). Add Ethyl Chloroformate (1.1 equiv) and N-Methylmorpholine (NMM, 1.2 equiv) at

to form the mixed anhydride. -

Hydroxaminolysis:

-

Prepare a fresh solution of hydroxylamine in MeOH by treating NH

OH -

Add the hydroxylamine filtrate to the mixed anhydride at

. -

Stir for 2 hours, warming to

.

-

-

Workup (Critical):

-

Quench with water. Extract with EtOAc.[8]

-

Safety Warning: Hydroxamic acids can chelate trace metals (Fe, Cu) in solvents, leading to colored impurities or decomposition. Use glass-distilled solvents and wash with EDTA solution if necessary.

-

-

Final Polish: Recrystallize from EtOAc/Heptane.

Analytical Data & Validation

To ensure the integrity of the intermediates, the following specifications must be met.

| Parameter | Method | Specification (Acceptance Criteria) |

| Chiral Purity (LHS) | Chiral HPLC (Chiralcel OD-H) | |

| Identity | Diagnostic | |

| Residual Metal | ICP-MS | |

| Water Content | Karl Fischer |

Troubleshooting Note: If the hydroxamate peak in NMR is broad or missing, the proton may be exchanging rapidly. Run the NMR in dry DMSO-

References

-

Clements, J. M., et al. (2001).[9] "Antibacterial activities and characterization of novel inhibitors of peptide deformylase." Antimicrobial Agents and Chemotherapy, 45(2), 563-570. Link

-

Hackbarth, C. J., et al. (2002).[9] "N-Alkyl urea hydroxamic acids as a new class of peptide deformylase inhibitors with antibacterial activity." Antimicrobial Agents and Chemotherapy, 46(9), 2752-2764. Link

-

Leeds, J. A., et al. (2005). "LBM415, a Novel Peptide Deformylase Inhibitor: In Vitro Activity against Respiratory Tract Pathogens."[3][10] Antimicrobial Agents and Chemotherapy, 49(8), 3290–3299. Link

-

Novartis AG. (2002). "Peptide Deformylase Inhibitors."[1][2][3][4][9][10][11] World Intellectual Property Organization Patent WO2002102790. Link

-

Chen, D. Z., et al. (2000). "Actinonin, a naturally occurring antibiotic, is a potent deformylase inhibitor."[2] Biochemistry, 39(6), 1256-1262. Link

Sources

- 1. Pharmacokinetics and unexpected safety issues of LBM415, a novel oral peptide deformylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacophorejournal.com [pharmacophorejournal.com]

- 3. Comparative Antimicrobial Characterization of LBM415 (NVP PDF-713), a New Peptide Deformylase Inhibitor of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antistaphylococcal Activity of LBM415, a New Peptide Deformylase Inhibitor, Compared with Those of Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis of interleukin-2 via a tunable backbone modification strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture - Google Patents [patents.google.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. WO2001029065A1 - Process for preparing peptide intermediates - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. LBM-415 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. researchgate.net [researchgate.net]

Application Note: Strategic Metallation & Coordination of 2-Acetamido-5-chloro-3-fluoropyridine

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organometallic synthesis. It addresses the specific challenges and opportunities presented by the scaffold 2-acetamido-5-chloro-3-fluoropyridine .

Executive Summary & Molecular Architecture[1]

2-Acetamido-5-chloro-3-fluoropyridine (CAS: N/A for specific derivative; Core: 246847-98-3) represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors (e.g., c-Met, ALK) and SHP2 phosphatases. Its unique substitution pattern creates a distinct electronic landscape that dictates its organometallic behavior.

The Reactivity Map

To successfully manipulate this molecule, one must understand the competing electronic forces:

-

C2-Acetamido Group: A Lewis-basic site capable of N,O-chelation to metal centers (Pd, Cu). It acts as a Directing Group (DG) for C-H activation but can also poison catalysts if not managed.

-

C3-Fluorine: An electronegative blocker. It prevents standard C3-functionalization but significantly acidifies the adjacent C4-position via the inductive effect (

). -

C5-Chlorine: The primary electrophilic handle for oxidative addition (Suzuki/Buchwald coupling).

-

C4-Position: The "Halogen Sandwich." Located between F and Cl, this C-H bond is highly acidic (

), making it the kinetic target for lithiation (Directed Ortho Metalation - DoM).

Visualizing the Pathway (Logic Flow)

The following diagram illustrates the decision matrix for functionalizing this scaffold based on the desired outcome.

Figure 1: Strategic decision tree for the functionalization of the 2-acetamido-5-chloro-3-fluoropyridine scaffold.

Detailed Protocols

Protocol 1: Site-Selective C5-Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalize the C5-Cl position without interference from the acetamido group or C-F bond.

Scientific Rationale: The acetamido group can coordinate to Pd(II) intermediates, forming stable 5- or 6-membered palladacycles that arrest the catalytic cycle. To prevent this, we utilize bulky biaryl phosphine ligands (e.g., XPhos, RuPhos). These ligands sterically crowd the metal center, preventing the acetamido group from binding while facilitating the difficult oxidative addition into the electron-rich C-Cl bond (deactivated by the amino group).

Materials:

-

Substrate: 2-acetamido-5-chloro-3-fluoropyridine (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%)

-

Ligand: XPhos (4 mol%)

-

Base: K₃PO₄ (3.0 equiv, anhydrous)

-

Solvent: 1,4-Dioxane/Water (10:1 v/v)

Step-by-Step Workflow:

-

Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)₂ and XPhos in 1,4-dioxane. Stir at RT for 10 min to generate the active catalytic species (L-Pd(0)).

-

Assembly: Add the substrate, boronic acid, and finely ground K₃PO₄ to a reaction vial.

-

Initiation: Add the catalyst solution and water.[1] Seal the vial.

-

Reaction: Heat to 80°C for 4–12 hours. Note: Do not exceed 100°C to avoid hydrolysis of the acetamido group.

-

Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash the filtrate with brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation:

-

Success Indicator: Disappearance of the starting chloride by LCMS.

-

Failure Mode: If deacetylation occurs (formation of free amine), lower the temperature to 60°C and switch base to Cs₂CO₃.

Protocol 2: Regioselective C4-Lithiation (Directed Ortho Metalation)

Objective: Introduce electrophiles (Iodine, Formyl, Silane) at the C4 position.

Scientific Rationale:

The C4 proton is "sandwiched" between the C3-F and C5-Cl. The combined inductive effect makes this the most acidic site (

Materials:

-

Substrate: 2-acetamido-5-chloro-3-fluoropyridine (1.0 equiv)

-

Base: n-BuLi (1.1 equiv) + TMP (2,2,6,6-tetramethylpiperidine) (1.2 equiv) -> Generates LiTMP in situ.

-

Electrophile: I₂ (dissolved in THF), DMF, or TMSCl.

-

Solvent: Anhydrous THF.

Step-by-Step Workflow:

-

Base Preparation: In a flame-dried flask under Ar, dissolve TMP in THF. Cool to -78°C. Add n-BuLi dropwise. Warm to 0°C for 15 min, then cool back to -78°C .

-

Lithiation: Dissolve the substrate in THF and add it dropwise to the LiTMP solution at -78°C. Crucial: Addition must be slow to prevent local heating.

-

Incubation: Stir at -78°C for exactly 30 minutes . Do not extend time, or the Cl/F may migrate (Halogen Dance).

-

Quenching: Add the electrophile (e.g., I₂ in THF) rapidly.

-

Warming: Allow the mixture to warm to RT slowly over 2 hours.

-

Work-up: Quench with sat. NH₄Cl. Extract with EtOAc.[1]

Self-Validation:

-

Success Indicator: NMR shows loss of the C4 singlet (typically around 8.0-8.5 ppm).

-

Safety: This reaction is extremely moisture sensitive.

Protocol 3: Coordination Complex Synthesis (Crystal Engineering)

Objective: Isolate stable metal complexes for structural analysis or biological testing.

Scientific Rationale: The 2-acetamidopyridine motif can bind metals in two modes:

-

Monodentate (N-Py): Common with soft metals or sterically hindered centers.

-

Bidentate (N,O-Chelate): Occurs upon deprotonation of the amide (amidate form), forming a neutral 4-membered chelate ring.

Step-by-Step Workflow (Copper(II) Complex):

-

Dissolve substrate (2 equiv) in MeOH.

-

Add Cu(OAc)₂·H₂O (1 equiv) dissolved in MeOH.

-

The solution will turn dark blue/green.

-

Slowly evaporate the solvent (vapor diffusion with diethyl ether) to grow crystals.

-

Result: Typically yields [Cu(L)2] neutral complexes where L is the deprotonated amidate ligand.

Data Summary Table

| Feature | Protocol 1 (Suzuki) | Protocol 2 (Lithiation) | Protocol 3 (Coordination) |

| Target Site | C5-Chlorine | C4-Hydrogen | N(Py) / O(Amide) |

| Key Reagent | Pd(OAc)₂ / XPhos | LiTMP | Cu(OAc)₂ / MCl₂ |

| Temp | 80°C | -78°C | RT |

| Major Risk | Catalyst Poisoning | Halogen Dance | Hydrolysis |

| Outcome | Biaryl Product | C4-Substituted Pyridine | Metal Complex |

References

-

Synthesis of 2-Amino-5-chloro-3-fluoropyridine (Precursor)

- Source: ChemicalBook / Patent Liter

- Context: Describes the ammonolysis of 5-chloro-2,3-difluoropyridine.

-

Palladium-Catalyzed Cross-Coupling of 2-Chloropyridines

-

Title: Palladium-catalyzed cross-coupling reaction between 2-chloropyridines and fluoroarenes.[2]

- Source: ResearchG

- Relevance: Establishes conditions for coupling electron-deficient chloropyridines.

-

-

Regioselective Lithiation of 3-Halo-Pyridines

-

Title: Regioselective Ortho-Lithiation of Halopyridines.[3]

- Source: ResearchG

- Relevance: Defines the "Halogen Dance" mechanism and C4-selectivity rules.

-

-

Coordination Modes of 2-Acetamidopyridines

-

General Reactivity of 2-Bromo-5-chloro-3-fluoropyridine (Analog)

- Source: BLD Pharm / Sigma Aldrich Product D

- Relevance: Physical properties and safety data for the halogen

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. infoscience.epfl.ch [infoscience.epfl.ch]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Palladium(ii) and platinum(ii) complexes of disubstituted imidazo[1,5-a]pyridine and imidazolylpyridine: coordination chemistry, versatile catalysis, and biophysical study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Streamlined One-Pot Synthesis of 2-Acetylamino-3-fluoro-5-chloropyridine: A Protocol for Drug Discovery Scaffolds

An Application Note for Medicinal and Process Chemistry

Introduction and Scientific Rationale

The pyridine nucleus is a cornerstone of medicinal chemistry. The strategic functionalization of this ring system allows for the fine-tuning of a molecule's pharmacological profile. Specifically, the title compound, 2-acetylamino-3-fluoro-5-chloropyridine, incorporates three key functionalities:

-

5-Chloro Group: Provides a handle for further modifications, such as cross-coupling reactions.

-

3-Fluoro Group: The introduction of fluorine is a well-established strategy in drug design to modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions.[1]

-

2-Acetylamino Group: Can participate in hydrogen bonding and offers a synthetically versatile amide linkage.

Traditional multi-step syntheses involving the isolation and purification of intermediates are often time-consuming and lead to cumulative yield losses.[2][3] One-pot syntheses, where sequential reactions are performed in a single reactor, represent a more elegant and resource-efficient approach.[4][5][6] This protocol is designed based on the principle of a sequential one-pot reaction, which is particularly advantageous for large-scale preparations.[7]

Mechanistic Considerations:

The synthesis proceeds in two distinct, yet compatible, stages:

-

Electrophilic Fluorination: The synthesis commences with the regioselective fluorination of 2-amino-5-chloropyridine. The amino group at the C2 position is a powerful ortho-, para-directing group, activating the pyridine ring for electrophilic substitution. This directs the incoming electrophilic fluorine to the C3 position. Selectfluor™ (F-TEDA-BF₄) is the reagent of choice for this transformation. It is a stable, crystalline solid that serves as a safe and effective source of electrophilic fluorine ("F+"), making it far more manageable than hazardous alternatives like elemental fluorine.[8][9][10] The reaction is believed to proceed via a direct electrophilic aromatic substitution mechanism.[11][12]

-

N-Acetylation: Following the completion of the fluorination step, the amino group of the newly formed 2-amino-3-fluoro-5-chloropyridine is acetylated in the same reaction vessel. Acetic anhydride is used as the acetylating agent. A non-nucleophilic base, such as pyridine or triethylamine, is added to neutralize the acetic acid byproduct generated during the reaction, driving the equilibrium towards the formation of the final amide product.

This one-pot approach is predicated on the compatibility of the reagents and solvents across both steps, eliminating the need for a workup and purification of the fluorinated intermediate.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the one-pot synthesis.

Materials and Reagents

| Reagent/Material | CAS Number | M.W. ( g/mol ) | Purity | Supplier Example | Notes |

| 2-Amino-5-chloropyridine | 1072-98-6 | 128.56 | >98% | Sigma-Aldrich | Starting material. |

| Selectfluor™ | 140681-55-6 | 354.26 | >95% | Sigma-Aldrich | Electrophilic fluorinating agent. Oxidizer. |

| Acetonitrile (MeCN) | 75-05-8 | 41.05 | Anhydrous, >99.8% | Sigma-Aldrich | Reaction solvent. |

| Acetic Anhydride | 108-24-7 | 102.09 | >99% | Sigma-Aldrich | Acetylating agent. Corrosive. |

| Pyridine | 110-86-1 | 79.10 | Anhydrous, >99.8% | Sigma-Aldrich | Base. Flammable, toxic. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific | Extraction solvent. |

| Saturated NaCl Solution (Brine) | N/A | N/A | N/A | Lab Prepared | For aqueous workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Granular | Fisher Scientific | Drying agent. |

| Argon (Ar) or Nitrogen (N₂) | 7440-37-1 / 7727-37-9 | 39.95 / 28.01 | High Purity | Airgas | Inert gas for atmosphere. |

One-Pot Synthesis Workflow

Step-by-Step Procedure

Step A: Electrophilic Fluorination

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 2-amino-5-chloropyridine (5.00 g, 38.9 mmol, 1.0 equiv).

-

Add anhydrous acetonitrile (100 mL) and stir at room temperature (20-25 °C) until all solids have dissolved.

-

To the stirred solution, add Selectfluor™ (15.1 g, 42.8 mmol, 1.1 equiv) in a single portion.

-

Causality Note: A slight excess of Selectfluor™ is used to ensure complete consumption of the starting material. The addition is done in one portion as the reaction is not violently exothermic.

-

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

TLC System: 7:3 Hexane:Ethyl Acetate. The intermediate product, 2-amino-3-fluoro-5-chloropyridine, will have a different Rf value than the starting material.

-

Step B: In-Situ N-Acetylation 5. Once the fluorination is complete, cool the reaction mixture to 0 °C using an ice-water bath. 6. Sequentially add anhydrous pyridine (4.7 mL, 58.3 mmol, 1.5 equiv) followed by the dropwise addition of acetic anhydride (5.5 mL, 58.3 mmol, 1.5 equiv) over 5 minutes.

- Causality Note: The mixture is cooled to control the exothermicity of the acetylation reaction. Pyridine acts as a base to neutralize the acetic acid byproduct, preventing potential side reactions and driving the reaction to completion.

- Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the disappearance of the fluorinated intermediate by TLC or LC-MS.

Step C: Workup and Purification 8. Upon completion, quench the reaction by slowly adding deionized water (50 mL). 9. Remove the acetonitrile from the mixture under reduced pressure using a rotary evaporator. 10. Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). 11. Combine the organic layers and wash with saturated NaCl solution (brine, 1 x 50 mL). 12. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. 13. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the final product as a white to off-white solid.

Expected Results & Characterization

| Parameter | Expected Value |

| Appearance | White to off-white crystalline solid |

| Yield | 75-85% (overall for two steps) |

| Melting Point | To be determined experimentally |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.2 (s, 1H, NH), ~8.0 (d, 1H), ~7.8 (dd, 1H), ~2.3 (s, 3H, CH₃) |

| ¹⁹F NMR (376 MHz, CDCl₃) | Expected singlet in the typical aryl-F region |

| MS (ESI+) | m/z calculated for C₇H₆ClFN₂O [M+H]⁺: 189.02; Found: 189.0 |

Note: NMR chemical shifts (δ) are approximate and should be confirmed experimentally. Coupling constants (J) will be critical for full structural elucidation.

Safety Precautions

All manipulations should be performed inside a certified chemical fume hood by trained personnel.

-

Selectfluor™: Is a strong oxidizing agent.[8][9] Avoid contact with combustible materials. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13] Handle as potentially harmful if inhaled or comes into contact with skin.[9][14]

-

Acetic Anhydride: Is corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.

-

Pyridine: Is flammable, harmful if swallowed or inhaled, and can cause skin irritation. Ensure adequate ventilation.

-

General Precautions: Avoid inhalation of dust, fumes, and vapors.[13][14] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[15]

Troubleshooting Guide

References

- Guizhou University; Zhao, C.; Chai, H.; Liu, L.; Huang, Z.; Le, Y. Preparation method of 2-amino-3-fluoropyridine. CN105669539A, June 15, 2016.

-

Common Organic Chemistry. Selectfluor. [Link]

- Google Patents. CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

-

Li, W., et al. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters, 2018. [Link]

-

Ball, N. D., et al. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 2013. [Link]

-

Xue, Y., et al. Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters, 2007. [Link]

-

MDPI. Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. [Link]

-

NIH. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. [Link]

-

Nanoscale Reports. One-Pot Synthesis of Substituted Pyridine. (February 28, 2022). [Link]

-

ResearchGate. (PDF) ChemInform Abstract: Efficient One-Pot Synthesis of Substituted Pyridines Through Multicomponent Reaction. [Link]

-

Royal Society of Chemistry. Efficient one-pot synthesis of substituted pyridines through multicomponent reaction. Organic & Biomolecular Chemistry, 2010. [Link]

-

MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]

-

Bryn Mawr College. Palladium-Catalyzed Fluorination of Amino Acid Derivatives. [Link]

-

Royal Society of Chemistry. The first radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. Organic & Biomolecular Chemistry, 2019. [Link]

-

Wikipedia. Electrophilic fluorination. [Link]

-

ScienceDirect. Catalytic, Enantioselective Fluorination Reactions. [Link]

-

Royal Society of Chemistry. A quantitative reactivity scale for electrophilic fluorinating reagents. Chemical Science, 2018. [Link]

-

Thieme Connect. Syntheses of 2-Chloro- and 2-Amino-5-fluoropyridines and Isolation of a Novel Difluoroboryl Imidate. [Link]

-

MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

-

ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

-

Scientific.net. One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization. Key Engineering Materials, 2016. [Link]

- Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.

-

NIH. One-Pot Metal-Free Synthesis of 3-CF3-1,3-Oxazinopyridines by Reaction of Pyridines with CF3CO-Acetylenes. [Link]

-

Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. [Link]

Sources

- 1. One-Pot Metal-Free Synthesis of 3-CF3-1,3-Oxazinopyridines by Reaction of Pyridines with CF3CO-Acetylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nanoscalereports.com [nanoscalereports.com]

- 6. Efficient one-pot synthesis of substituted pyridines through multicomponent reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Selectfluor [commonorganicchemistry.com]

- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. echemi.com [echemi.com]

- 14. molcore.com [molcore.com]

- 15. aksci.com [aksci.com]

Troubleshooting & Optimization

Technical Support Center: Acetylation of 2-Amino-5-chloro-3-fluoropyridine

Current Status: Operational Topic: Selective Mono-Acetylation Protocols & Troubleshooting Ticket ID: CHEM-SUP-2024-ACET

Core Technical Briefing

The Challenge: Electronic "Tug-of-War"

Acetylation of 2-amino-5-chloro-3-fluoropyridine presents a classic paradox in heterocyclic chemistry. The presence of electron-withdrawing groups (EWGs)—specifically the Chlorine at C5 and Fluorine at C3—creates two competing electronic effects that make selective mono-acetylation difficult:

-

Reduced Nucleophilicity: The EWGs pull electron density away from the exocyclic amine, making it a poor nucleophile. Standard conditions (e.g., Acetyl Chloride at

) often result in low conversion or require extended reaction times. -

Increased Acidity of the Mono-Amide: Once the mono-acetylated species is formed, the EWGs (combined with the carbonyl group) significantly increase the acidity of the remaining amide proton (

). Under forcing conditions (required to overcome problem #1) or in the presence of base, this proton is easily removed, leading to rapid acetylation of the anion to form the bis-acetylated imide (

The Solution Strategy

While stoichiometric control is possible, the most robust industrial approach—and the one recommended by this Support Center—is often not to avoid bis-acetylation, but to exploit it.

It is frequently more reliable to drive the reaction to full bis-acetylation and then selectively hydrolyze the labile imide bond back to the mono-amide.

Troubleshooting Guide (Q&A)

Category: Reaction Control

Q: I am using Acetyl Chloride (1.1 eq) and Triethylamine in DCM, but conversion is stalled at 60%. Increasing temp leads to bis-impurities.[1] What is happening?

A: The nucleophilicity of your substrate is too low for standard Schotten-Baumann conditions. The unreacted amine is likely protonated by the HCl byproduct (despite the

-

Correction: Switch to Acetic Anhydride (

) as both solvent and reagent at elevated temperatures (

Q: I see a spot on TLC that runs much higher than my product. Is this the bis-acetylated species?

A: Yes. The bis-acetylated product (

Category: Reagent Selection

Q: Can I use DMAP (4-Dimethylaminopyridine) to speed up the mono-acetylation? A: Use with extreme caution. DMAP is a powerful acyl-transfer catalyst that will accelerate the formation of the bis-product just as effectively as the mono-product. If you use DMAP, you must accept that you will likely generate significant bis-product and will need a hydrolysis step.

Recommended Protocols (SOPs)

Protocol A: The "Bis-to-Mono" Strategy (High Reliability)

Recommended for scale-up where isolation of pure mono-species is difficult.

Concept: Drive the reaction to completion (Bis), then chemically "clip" the second acetyl group. The imide bond (

| Step | Reagent | Conditions | Observation |

| 1. Acetylation | Acetic Anhydride ( | Reflux ( | Conversion to high |

| 2. Quench | Water / Ice | Pour hot mixture onto ice. | Precipitate forms.[1][2] |

| 3. Hydrolysis | 10% aq.[3] | Methanol/Water, | Bis-spot disappears; Mono-spot appears. |

Detailed Workflow:

-

Dissolve 2-amino-5-chloro-3-fluoropyridine in excess Acetic Anhydride.

-

Heat to reflux until LCMS shows 0% starting material (mostly Bis-product).

-

Concentrate in vacuo or quench into ice water.

-

Resuspend the crude solid in MeOH. Add 2.0 eq of aqueous

(or 1M -

Stir at

. Monitor by TLC/LCMS. The Bis-product hydrolyzes rapidly (minutes to hours) to the Mono-product. The Mono-product is stable under these conditions for extended periods. -

Acidify to pH 7, evaporate MeOH, and filter the precipitate.

Protocol B: Selective Mono-Acetylation (Direct Method)

Recommended only if "Bis" formation must be strictly avoided due to downstream sensitivity.

Reagents: Acetic Anhydride (1.1 eq), Solvent (Toluene or Xylene), Catalyst (None). Procedure:

-

Dissolve substrate in Toluene (0.5 M).

-

Add 1.1 eq Acetic Anhydride.

-

Heat to

. Do not reflux. -

Monitor strictly.[1] Stop reaction when Bis-product reaches 5%.

-

Note: This method usually leaves

unreacted starting material, requiring column chromatography for separation.

Visualizing the Pathway

The following diagram illustrates the reaction logic and the "Safety Net" provided by the hydrolysis strategy.

Caption: Reaction pathway comparison. The Red arrow indicates the inevitable over-acetylation under forcing conditions. The Green arrow represents the high-yield recovery of the desired product via selective hydrolysis.

Analytical Reference Data

Use these parameters to confirm your product status.

| Parameter | Starting Material (Amine) | Mono-Acetyl (Target) | Bis-Acetyl (Impurity) |